molecular formula C21H27N3O5S2 B2985063 methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-91-3

methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2985063
CAS No.: 449767-91-3
M. Wt: 465.58
InChI Key: KBSYMRPRUQHAGH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothienopyridine core fused with a substituted benzamido group. Its structure includes:

  • A methyl ester at the 3-position of the thienopyridine ring.
  • A 6-isopropyl substituent on the tetrahydrothienopyridine scaffold.
  • A 4-(N,N-dimethylsulfamoyl)benzamido group at the 2-position, contributing sulfonamide functionality, which is often associated with biological activity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation) .

The dimethylsulfamoyl group may enhance solubility and metabolic stability compared to bulkier substituents .

Properties

IUPAC Name

methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-13(2)24-11-10-16-17(12-24)30-20(18(16)21(26)29-5)22-19(25)14-6-8-15(9-7-14)31(27,28)23(3)4/h6-9,13H,10-12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSYMRPRUQHAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a thieno[2,3-c]pyridine core with a dimethylsulfamoyl group, which enhances its biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The compound has a molecular formula of C16_{16}H22_{22}N2_{2}O4_{4}S and a molecular weight of approximately 338.42 g/mol. The thieno[2,3-c]pyridine structure is known for its diverse biological activities, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The compound's structural features suggest it may also possess anti-inflammatory and analgesic properties.

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaActivity Level
Mycobacterium tuberculosisSignificant
Staphylococcus aureusModerate
Escherichia coliMinimal

Anticancer Activity

In vitro studies have demonstrated that compounds related to this class show promising anticancer activity. For instance, derivatives of tetrahydrothieno[2,3-c]pyridine were tested against various cancer cell lines:

  • HeLa cells (cervical cancer)
  • L1210 cells (murine leukemia)
  • CEM cells (human T-lymphoblastoid leukemia)

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives similar to this compound. The results indicated:

  • IC50_{50} values for the most active derivatives ranged from 1.1 µM to 4.7 µM against HeLa cells.
  • The compound exhibited selective toxicity towards cancer cells with minimal impact on normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic window.

Table 2: IC50_{50} Values of Related Compounds

Compound IDCell LineIC50_{50} (µM)
Compound AHeLa1.1
Compound BL12102.8
Compound CCEM2.3

The mechanism by which this compound exerts its effects likely involves the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation in cancer cells and leads to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives. Below is a comparative analysis with structurally analogous compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Features Notes
Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Not Provided C₂₂H₂₈N₃O₅S₂ 502.6 g/mol - 4-(N,N-dimethylsulfamoyl)benzamido
- 6-isopropyl
- Methyl ester
Sulfonamide group; compact substituents Potential for enhanced solubility due to polar sulfamoyl group
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 449768-49-4 C₂₃H₃₁N₄O₄S₂ 531.7 g/mol - 4-(N-butyl-N-methylsulfamoyl)benzamido
- 6-isopropyl
- Carboxamide
Longer alkyl chain (butyl) on sulfamoyl; amide instead of ester Requires strict handling precautions (P201, P210 codes)
2-(2,4-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 1216965-31-9 C₁₈H₂₀Cl₃N₃O₂S 448.8 g/mol - 2,4-Dichlorobenzamido
- 6-isopropyl
- Carboxamide hydrochloride salt
Chlorinated aromatic ring; hydrochloride salt enhances aqueous solubility Likely higher hydrophilicity due to ionic form
Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 1216858-72-8 C₃₀H₂₇ClN₂O₄S 547.1 g/mol - 4-Benzoylbenzamido
- 6-benzyl
- Methyl ester
Bulky benzoyl and benzyl groups; ester functionality Increased steric hindrance may reduce target binding efficiency

Key Findings:

Substituent Effects on Solubility :

  • The dimethylsulfamoyl group in the target compound introduces polarity, likely improving aqueous solubility compared to the dichlorobenzamido derivative (hydrophobic Cl substituents) .
  • The hydrochloride salt in CAS 1216965-31-9 further enhances solubility, a strategy often used in drug development .

Functional Group Impact: Ester vs. Amide: The methyl ester in the target compound may confer higher metabolic stability than the carboxamide derivatives (e.g., CAS 449768-49-4), as esters are often hydrolyzed more slowly than amides in vivo . Sulfamoyl vs.

Steric Considerations :

  • The benzyl and benzoyl substituents in CAS 1216858-72-8 introduce significant steric bulk, which could hinder binding to compact active sites compared to the smaller isopropyl and dimethylsulfamoyl groups in the target compound .

Safety and Handling :

  • The N-butyl-N-methylsulfamoyl derivative (CAS 449768-49-4) requires stringent safety measures (e.g., P201, P210 codes), suggesting higher reactivity or toxicity compared to the dimethylsulfamoyl analogue .

Q & A

Q. What methodologies confirm the absence of genotoxic impurities in preclinical formulations?

  • Methodological Answer: Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) and micronucleus assays (in vitro/in vivo). Quantify residual solvents (ICH Q3C guidelines) via GC-MS. For sulfonamide-related impurities, use LC-MS/MS with MRM transitions specific to potential genotoxic degradants (e.g., N-nitrosamines) .

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